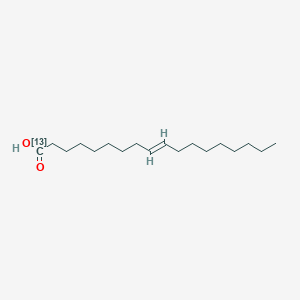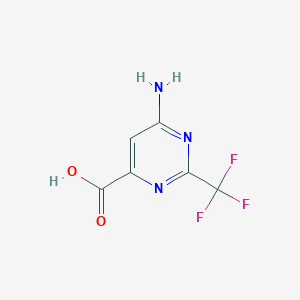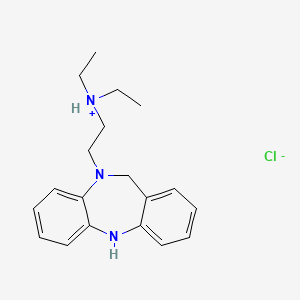
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is a compound belonging to the class of dibenzodiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a diazepine ring fused with two benzene rings and a diethylaminoethyl side chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a flow platform for the synthesis of benzodiazepines has been reported, allowing for the production of various benzodiazepine derivatives with high yields and purity .
化学反应分析
Types of Reactions
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anxiolytic and antipsychotic properties, similar to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as an anxiolytic and muscle relaxant.
Clozapine: An antipsychotic agent with a similar dibenzodiazepine structure.
Uniqueness
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is unique due to its specific side chain and the resulting chemical properties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
32047-72-6 |
|---|---|
分子式 |
C19H26ClN3 |
分子量 |
331.9 g/mol |
IUPAC 名称 |
2-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H |
InChI 键 |
NYUMGRCHKCJLBG-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



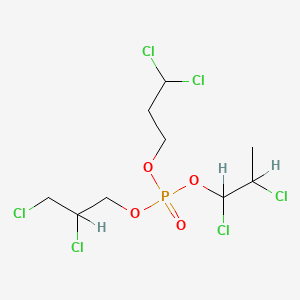



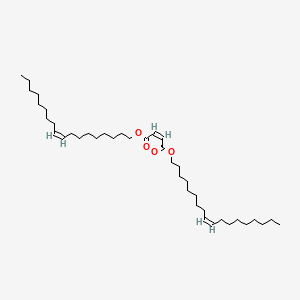

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

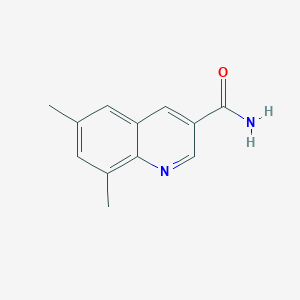
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
